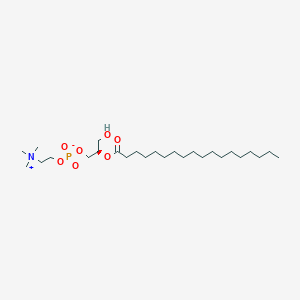

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine

Description

General Overview of Lysophospholipids (LPLs)

Lysophospholipids (LPLs) are a class of lipids that are generally derived from membrane phospholipids (B1166683) through the enzymatic removal of one of their two fatty acid chains. nih.govnih.gov For a long time, LPLs were considered merely as metabolic intermediates in the synthesis and breakdown of phospholipids. However, it is now well-established that they are potent, bioactive signaling molecules that regulate a wide array of important biological processes. nih.govresearchgate.net

The basic structure of an LPL consists of a glycerol (B35011) backbone, a single fatty acid chain (esterified at either the sn-1 or sn-2 position), and a polar head group attached via a phosphate (B84403) group. lipotype.com LPLs and their corresponding receptors are found across a vast range of tissues and cell types, underscoring their importance in physiology. nih.govresearchgate.net They exert their effects by activating specific G-protein-coupled receptors, which in turn triggers various intracellular signaling pathways. nih.gov This signaling can lead to diverse cellular responses, including changes in cell motility, survival, and proliferation. researchgate.net

The functions of LPLs are extensive and impact numerous bodily systems. Research has highlighted their critical involvement in reproduction, the development of the vascular system, nervous system function, and the progression of cancer. nih.gov

Table 1: Key Biological Roles of Lysophospholipids (LPLs)

| Biological Process | Description of LPL Involvement |

| Cell Signaling | Act as intercellular and intracellular signaling molecules, activating G-protein-coupled receptors to initiate downstream cellular responses. nih.gov |

| Inflammation | LPLs can modulate inflammatory responses, with some species having pro-inflammatory effects and others anti-inflammatory properties. lipotype.comresearchgate.net |

| Nervous System | Involved in nervous system metabolism and function, including processes like demyelination. wikipedia.orgnih.gov |

| Vascular Development | Play a role in the development and function of the vascular system. nih.gov |

| Cancer | Implicated in the biology of cancer, influencing tumor cell growth and survival. wikipedia.orgnih.gov |

| Reproduction | Have been found to be important in various physiological processes related to reproduction. nih.gov |

Specificity of 2-Stearoyl-sn-glycero-3-phosphocholine within the Lysophosphatidylcholine (B164491) Family

The lysophosphatidylcholine (LPC) family is a prominent class of LPLs where the polar head group is phosphocholine (B91661). LPCs are typically formed when the enzyme phospholipase A2 hydrolyzes a phosphatidylcholine molecule, removing one of its fatty acid chains. wikipedia.orgontosight.ai The resulting LPC molecule retains a single fatty acid, which can be located at either the sn-1 or sn-2 position of the glycerol backbone. researchgate.net

2-Stearoyl-sn-glycero-3-phosphocholine is a specific molecule within this family. Its name precisely describes its structure:

2-...-sn-glycero-3-phosphocholine : This indicates the fatty acid is attached at the sn-2 position of the stereospecifically numbered glycerol backbone, with the phosphocholine group at the sn-3 position.

Stearoyl : This specifies that the fatty acid is stearic acid, an 18-carbon saturated fatty acid (18:0). nih.gov

The position of the acyl chain is significant. While LPCs can exist with the fatty acid at either the sn-1 or sn-2 position, an equilibrium mixture under physiological conditions will contain predominantly the sn-2 isomer due to acyl migration, as it is the more stable form. wikipedia.org

The identity of the fatty acid chain is a critical determinant of an LPC's biological function. nih.gov The properties of LPCs containing saturated fatty acids, like stearic acid, differ from those containing polyunsaturated fatty acids. researchgate.net Research suggests that LPCs with saturated fatty acyl chains, such as 2-Stearoyl-sn-glycero-3-phosphocholine, are generally associated with pro-inflammatory responses. researchgate.net This functional specificity, dictated by the precise chemical structure, is a key area of research in understanding the diverse roles of different LPC molecules in health and disease.

Table 2: Properties of 2-Stearoyl-sn-glycero-3-phosphocholine

| Property | Value |

| Chemical Formula | C₂₆H₅₄NO₇P |

| Molecular Weight | 523.68 g/mol |

| Synonyms | LysoPC(18:0), LPC(18:0), 2-Octadecanoyl-sn-glycero-3-phosphocholine |

| Fatty Acid | Stearic Acid (18:0) |

| Acyl Position | sn-2 |

| Classification | Lysophosphatidylcholine 18:0 nih.gov |

Table 3: Functional Implications of Fatty Acyl Composition in LPCs

| Fatty Acid Type | Example Fatty Acid(s) | General Biological Association |

| Saturated | Palmitic acid (16:0), Stearic acid (18:0) | Generally considered pro-inflammatory. researchgate.net |

| Polyunsaturated (PUFA) | Eicosapentaenoic acid (EPA, 20:5), Docosahexaenoic acid (DHA, 22:6) | Often associated with anti-inflammatory properties and promoting cholesterol efflux. nih.govresearchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-3-hydroxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGPMZRCLCCXAG-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106459 | |

| Record name | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(0:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4421-58-3 | |

| Record name | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4421-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7R)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacosan-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(0:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Dynamics of 2 Stearoyl Sn Glycero 3 Phosphocholine

Enzymatic Formation Pathways

The primary route for the formation of 2-Stearoyl-sn-glycero-3-phosphocholine involves the enzymatic hydrolysis of a parent phosphatidylcholine molecule. This process is primarily mediated by the phospholipase A2 family of enzymes.

Role of Phospholipase A2 (PLA2) in sn-2 Acyl Chain Hydrolysis

Phospholipase A2 (PLA2) enzymes are a superfamily of hydrolases that specifically catalyze the cleavage of the ester bond at the sn-2 position of glycerophospholipids. nih.govnih.govresearchgate.net This reaction yields a free fatty acid and a lysophospholipid. nih.govnih.gov In the context of 2-Stearoyl-sn-glycero-3-phosphocholine formation, the substrate would be a phosphatidylcholine molecule bearing a stearoyl group at its sn-2 position. The action of PLA2 on such a substrate results in the release of stearic acid and the generation of 1-acyl-sn-glycero-3-phosphocholine, not 2-Stearoyl-sn-glycero-3-phosphocholine.

It is important to note that the formation of a 2-acyl lysophospholipid, such as 2-Stearoyl-sn-glycero-3-phosphocholine, occurs through the action of phospholipase A1 (PLA1) on a phosphatidylcholine, which hydrolyzes the sn-1 acyl chain. While PLA2 is central to phospholipid remodeling, the direct enzymatic formation of 2-Stearoyl-sn-glycero-3-phosphocholine from a diacyl-phosphatidylcholine is mediated by PLA1. However, acyl migration can occur, leading to the isomerization of 1-acyl-lysophospholipids to their 2-acyl counterparts. nih.gov

The PLA2-catalyzed hydrolysis is a critical step in numerous physiological processes, including the production of lipid mediators. wikipedia.org For instance, the release of arachidonic acid by PLA2 is the initial step in the synthesis of eicosanoids, which are potent signaling molecules involved in inflammation. nih.govwikipedia.org

Substrate Specificity and Selectivity of Phospholipase A2 Isoforms

The PLA2 superfamily is diverse, comprising multiple groups and subgroups with distinct characteristics, including their substrate specificity. nih.govmdpi.com This specificity is determined by the enzyme's structure and the physicochemical properties of the phospholipid substrate and the membrane interface. nih.gov

Some PLA2 isoforms exhibit a high degree of specificity for the fatty acid at the sn-2 position. For example, cytosolic PLA2 (cPLA2) Group IVA is selective for phospholipids (B1166683) containing arachidonic acid at the sn-2 position. nih.gov Other isoforms, such as the secreted PLA2s (sPLA2s), can have broader substrate specificity. nih.gov The lipoprotein-associated PLA2 (Lp-PLA2) shows a preference for oxidized or short-chain fatty acids at the sn-2 position. escholarship.org

| PLA2 Isoform Family | General Substrate Preference at sn-2 Position | Calcium Requirement |

|---|---|---|

| Secreted PLA2 (sPLA2) | Broad specificity, can act on various fatty acids. | Required |

| Cytosolic PLA2 (cPLA2) | Often specific for arachidonic acid (e.g., GIVA). | Required |

| Calcium-Independent PLA2 (iPLA2) | Can hydrolyze various phospholipids and also exhibit lysophospholipase and transacylase activity. | Not required |

| Lipoprotein-Associated PLA2 (Lp-PLA2) | Prefers oxidized or short-chain fatty acids. | Not required |

Catabolism and Degradation Mechanisms

Once formed, 2-Stearoyl-sn-glycero-3-phosphocholine can be further metabolized through two primary pathways: degradation by lysophospholipases or reacylation to form a diacyl-phosphatidylcholine.

Lysophospholipase Activity and Cleavage Sites

Lysophospholipases are enzymes that hydrolyze the remaining acyl chain from a lysophospholipid, resulting in the formation of glycerophosphocholine and a free fatty acid. wikipedia.org These enzymes can exhibit specificity for either the sn-1 or sn-2 position. A lysophospholipase A2 would specifically hydrolyze the acyl chain at the sn-2 position of a lysophospholipid. nih.gov

In the case of 2-Stearoyl-sn-glycero-3-phosphocholine, a lysophospholipase A2 would cleave the stearoyl group at the sn-2 position, releasing stearic acid and generating glycerophosphocholine. Some lysophospholipases, like those belonging to the phospholipase B family, can hydrolyze acyl chains at both the sn-1 and sn-2 positions. wikipedia.orgresearchgate.net Lysosomal phospholipase A2 (LPLA2) is an example of a lysosomal enzyme with lysophospholipase activity. nih.govresearchgate.net

Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT) Activity in Reacylation

A key pathway in the metabolism of lysophosphatidylcholines is their reacylation to form phosphatidylcholines, a process catalyzed by lysophosphatidylcholine acyltransferases (LPCATs). e-century.us This reaction is a central part of the Lands cycle, a major pathway for phospholipid remodeling. e-century.us

LPCATs utilize acyl-CoA as the acyl donor to esterify a fatty acid to the free hydroxyl group of a lysophosphatidylcholine. researchgate.net In the case of 2-Stearoyl-sn-glycero-3-phosphocholine, an LPCAT would catalyze the transfer of a fatty acyl-CoA to the sn-1 position, thereby reforming a diacyl-phosphatidylcholine. The specificity of the LPCAT isoform for different acyl-CoAs determines the final fatty acid composition of the newly synthesized phosphatidylcholine. nih.gov For example, LPCAT3 shows a preference for linoleoyl-CoA and arachidonoyl-CoA as acyl donors. nih.govrepec.org

| Enzyme | Reaction | Significance |

|---|---|---|

| Lysophospholipase A2 | 2-Stearoyl-sn-glycero-3-phosphocholine → Glycerophosphocholine + Stearic Acid | Degradation of the lysophospholipid. |

| Lysophosphatidylcholine Acyltransferase (LPCAT) | 2-Stearoyl-sn-glycero-3-phosphocholine + Acyl-CoA → Phosphatidylcholine + CoA | Reacylation and remodeling of phospholipids (Lands cycle). e-century.us |

Acyl Chain Remodeling and Transacylation Systems

The fatty acid composition of phospholipids is not static but is constantly being modified through a process known as acyl chain remodeling. reactome.org This process, which involves the deacylation of a phospholipid by PLA2 followed by reacylation by an LPCAT, allows for the dynamic alteration of membrane lipid composition. e-century.us

In addition to the deacylation-reacylation cycle, transacylation reactions can also contribute to the remodeling of phospholipids. Coenzyme A (CoA)-independent transacylation systems can directly transfer a fatty acid from a donor phospholipid to an acceptor lysophospholipid. mdpi.com This process is particularly important for the enrichment of specific fatty acids, such as arachidonic acid, in certain phospholipid species. mdpi.com

The involvement of 2-Stearoyl-sn-glycero-3-phosphocholine in these remodeling and transacylation pathways highlights its role as a key intermediate in the dynamic metabolism of cellular phospholipids. The balance between its formation, degradation, and reacylation is crucial for maintaining the appropriate fatty acid composition of membranes, which in turn influences membrane fluidity, protein function, and cellular signaling.

In-depth Analysis of 2-Stearoyl-sn-glycero-3-phosphocholine Reveals Limited Specific Research

Following a comprehensive investigation for an article focusing solely on the chemical compound “2-Stearoyl-sn-glycero-3-phosphocholine,” it has been determined that there is a significant scarcity of specific scientific literature available for this particular phospholipid isomer. The initial and subsequent targeted searches did not yield sufficient detailed research findings to thoroughly address the cellular and molecular functions as outlined in the user's request.

The majority of available research in the field of membrane biophysics and intracellular signaling pathways centers on more commonly occurring or synthetically utilized phospholipids. These include related compounds such as 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (B1265047) (PSPC), 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (B1219053) (MSPC), and the more broadly studied 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

While general principles of how a saturated phospholipid like a stearoyl-containing phosphocholine (B91661) might influence membrane characteristics can be inferred, the strict requirement to focus solely on the 2-stearoyl isomer prevents the inclusion of such generalized information. The precise stereochemical placement of the acyl chains on the glycerol (B35011) backbone significantly influences the biophysical properties of the phospholipid, and by extension, its specific roles in membrane structure and function. Therefore, data from other isomers cannot be accurately extrapolated to 2-Stearoyl-sn-glycero-3-phosphocholine.

Consequently, without dedicated studies on 2-Stearoyl-sn-glycero-3-phosphocholine, it is not possible to provide a scientifically accurate and detailed account of its specific influence on:

Membrane fluidity and permeability.

The formation of lipid rafts and membrane microdomains.

Interdigitation with asymmetric phospholipids.

Modulation of membrane protein and receptor activity.

Activation of G Protein-Coupled Receptors (GPCRs).

To maintain the integrity and accuracy of the information provided, an article on a more extensively researched phospholipid would be necessary to fulfill the depth and specificity of the requested outline. Due to the lack of available data for "2-Stearoyl-sn-glycero-3-phosphocholine," the generation of the requested article cannot be completed at this time.

Cellular and Molecular Functions of 2 Stearoyl Sn Glycero 3 Phosphocholine

Intracellular Signaling Pathways

Toll-like Receptor (TLR) Interactions and Signaling

2-Stearoyl-sn-glycero-3-phosphocholine, as a lysophospholipid containing a saturated fatty acid (SFA), is implicated in the modulation of innate immune responses through interactions with Toll-like receptors (TLRs). TLRs are a class of pattern recognition receptors crucial for initiating inflammatory responses. nih.gov Specifically, TLR4, which recognizes bacterial lipopolysaccharide (LPS), and TLR2, which responds to bacterial cell wall lipids, are key mediators in this process. researchgate.net

Research has demonstrated that SFAs can promote inflammation by activating TLR4 signaling pathways. researchgate.net The mechanism may involve SFAs acting as direct ligands for the MD2-TLR4 complex, which is the primary sensing unit for LPS. researchgate.net The accumulation of endogenous SFAs can lead to TLR4 hypersensitivity and inflammation. researchgate.net Given that 2-Stearoyl-sn-glycero-3-phosphocholine contains stearic acid, an 18-carbon SFA, it can contribute to the pool of SFAs that influence TLR signaling. This interaction initiates downstream signaling cascades, typically via adaptor molecules like MyD88, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokine genes. nih.govwikipedia.org Studies in animal models have shown that dietary SFAs can induce obesity, insulin (B600854) resistance, and vascular inflammation through TLR4-dependent mechanisms. researchgate.net

Nuclear Receptor Ligand Activity (e.g., PPARs, LXRα)

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression related to metabolism, development, and inflammation. Peroxisome proliferator-activated receptors (PPARs) and Liver X receptors (LXRs) are key members of this family that function as nutrient sensors, particularly for lipids. nih.govnih.gov

Long-chain fatty acids (LCFAs) and their derivatives are recognized as endogenous ligands for these receptors. nih.govnih.gov Stearic acid, the acyl chain of 2-Stearoyl-sn-glycero-3-phosphocholine, is an LCFA that can be released through metabolic processes. Free fatty acids are known to activate PPARα, which in turn upregulates the transcription of genes involved in fatty acid uptake and oxidation, particularly during states of energy deprivation. nih.gov PPARs regulate gene expression by forming a heterodimer with the Retinoid X Receptor (RXR) and binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov

Similarly, LXRα plays a central role in cholesterol and fatty acid metabolism. nih.gov LXRα agonists, such as oxysterols, increase the expression of genes involved in cholesterol elimination. nih.gov There are complex interactions between PPARα and LXRα pathways, including the potential for direct interaction between the two receptors, which can be modulated by LCFA ligands. nih.gov The binding of an LCFA like stearic acid can influence the choice of dimerization partner (e.g., RXRα vs. LXRα) and subsequent gene regulation, highlighting the role of 2-Stearoyl-sn-glycero-3-phosphocholine as a source for signaling molecules that control metabolic gene programs. nih.gov

Table 1: Overview of Relevant Nuclear Receptors

This table is interactive. You can sort and filter the data.

Modulation of Kinase and Phosphatase Activities (e.g., STAT3, Src, JAK2, SHP-1)

2-Stearoyl-sn-glycero-3-phosphocholine, as a member of the lysophosphatidylcholine (B164491) (LPC) class, can modulate various intracellular signaling pathways by influencing the activity of protein kinases and phosphatases. These enzymes are critical for signal transduction that governs cell proliferation, differentiation, and survival.

Research indicates that LPC can activate Src-kinase, a non-receptor tyrosine kinase. electronicsandbooks.com This activation can be an early event in a cascade that leads to the transactivation of other receptors, such as the Epidermal Growth Factor Receptor (EGFR), and subsequent downstream signaling. electronicsandbooks.com Src itself is a key regulator of multiple pathways, including those involving STAT proteins, MAPK, and PI3K/AKT. ijbiotech.com

The Signal Transducer and Activator of Transcription (STAT) family of proteins are transcription factors activated by phosphorylation, often by Janus kinases (JAKs). abcam.com Gene expression analysis has revealed that LPC can regulate genes involved in the STAT pathway, with STAT1 identified as a potential hub gene influenced by LPC treatment. nih.gov The activity of STAT3 is negatively regulated by the protein tyrosine phosphatase SHP-1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which directly dephosphorylates STAT3 at its critical tyrosine 705 residue. ijbiotech.com SHP-1 also directly interacts with and dephosphorylates JAK2, thereby downregulating the JAK/STAT pathway. nih.gov While direct modulation of JAK2 or SHP-1 by 2-Stearoyl-sn-glycero-3-phosphocholine is not firmly established, its demonstrated effect on upstream activators like Src and related pathways like STAT1 suggests it can indirectly influence this signaling axis.

Table 2: Kinases and Phosphatases in LPC-Modulated Pathways

This table is interactive. You can sort and filter the data.

Regulation of Gene Expression

2-Stearoyl-sn-glycero-3-phosphocholine can regulate gene expression through several distinct molecular mechanisms. One of the most direct ways is through the activation of nuclear receptors, as detailed in section 3.2.3. By serving as a source of stearic acid, which can act as a ligand for PPARs, the compound can initiate the transcription of genes involved in lipid metabolism and energy homeostasis. nih.govnih.gov

Furthermore, the modulation of kinase signaling cascades, such as the Src and MAPK pathways, ultimately impacts gene expression. electronicsandbooks.com For instance, LPC has been shown to potently induce the activity of the transcription factor Activator Protein-1 (AP-1) and activate the c-Jun N-terminal kinase (JNK), which is known to regulate AP-1. nih.gov AP-1 controls a wide array of genes involved in cellular proliferation and differentiation. nih.gov

Another potential mechanism relates to the metabolic fate of the stearoyl group. Stearic acid can be converted into stearoyl-CoA, a substrate for histone acylation. nih.gov Histone modifications are a critical component of epigenetic regulation, and the acylation of lysine (B10760008) residues on histones can alter chromatin structure and modulate gene expression. nih.gov Additionally, studies on related glycerophosphocholine derivatives have shown they can influence the expression of genes encoded by mitochondrial DNA (mtDNA), which are vital for cellular metabolism and the function of the electron transport chain. mdpi.com

Role as a Precursor for Bioactive Lipid Mediators

2-Stearoyl-sn-glycero-3-phosphocholine is itself a bioactive lipid mediator, but it also functions as an intermediate in the metabolism of other important lipids. It is primarily formed from the hydrolysis of phosphatidylcholine by the enzyme phospholipase A1 (which removes the fatty acid at the sn-1 position) or phospholipase A2 (which removes the fatty acid at the sn-2 position). nih.gov

The compound is a key component of the Lands cycle, a major pathway for phospholipid remodeling. Within this cycle, 2-Stearoyl-sn-glycero-3-phosphocholine can be re-acylated by an acyl-CoA:lysophosphatidylcholine acyltransferase (LPCAT) to form a complete phosphatidylcholine molecule. nih.govnih.gov This allows cells to modify the fatty acid composition of their membranes.

Alternatively, 2-Stearoyl-sn-glycero-3-phosphocholine can be further catabolized by lysophospholipases, which hydrolyze the remaining stearoyl group to release a free stearic acid molecule and glycerophosphocholine. nih.gov The released stearic acid can then be used for energy production via β-oxidation or incorporated into other lipids. While the stearoyl group is a saturated fatty acid and therefore not a direct precursor for classical eicosanoids like prostaglandins (B1171923) (which are derived from polyunsaturated fatty acids), the dynamic metabolism of 2-Stearoyl-sn-glycero-3-phosphocholine is integral to maintaining cellular lipid homeostasis and generating other signaling molecules. nih.gov

Function as a "Find-Me" Signal for Apoptotic Cells

A critical function of the lysophosphatidylcholine (LPC) class of molecules, including 2-Stearoyl-sn-glycero-3-phosphocholine, is to act as a "find-me" signal during apoptosis. wikipedia.orgelectronicsandbooks.comnih.gov Apoptosis, or programmed cell death, is a tightly regulated process that requires the efficient removal of dying cells by phagocytes to prevent inflammation and maintain tissue homeostasis. physoc.org

To facilitate this clearance, apoptotic cells release soluble chemoattractants that create a gradient to guide phagocytes to their location. electronicsandbooks.comphysoc.org LPC is one of the most well-characterized lipid-based "find-me" signals. nih.gov It is released from apoptotic cells, potentially through the action of caspase-3-mediated activation of phospholipase A2 (PLA2), which hydrolyzes membrane phospholipids (B1166683). nih.gov Once in the extracellular space, LPC binds to receptors on phagocytes, such as macrophages and neutrophils, stimulating their migration toward the dying cell. nih.govphysoc.org This function is distinct from, but complementary to, "eat-me" signals (like phosphatidylserine (B164497) exposure) that are presented on the apoptotic cell surface to trigger engulfment once the phagocyte has arrived. electronicsandbooks.com

Table 3: Key "Find-Me" Signals Released by Apoptotic Cells

This table is interactive. You can sort and filter the data.

Cellular Ion Homeostasis Modulation

Lysophospholipids, including 2-Stearoyl-sn-glycero-3-phosphocholine, can significantly modulate cellular ion homeostasis by directly or indirectly interacting with various ion channels. nih.gov The mechanisms can involve altering the physical properties of the cell membrane, such as fluidity and curvature, which in turn affects the function of embedded channel proteins. nih.gov

Table 4: Ion Channels Modulated by Lysophosphatidylcholine (LPC)

This table is interactive. You can sort and filter the data.

Effects on Potassium Ion Efflux and Channel Activity (e.g., KATP channels)

Lysophosphatidylcholines have been shown to influence the activity of potassium channels, which are crucial for maintaining cellular membrane potential and excitability. Studies on isolated ventricular cells from guinea pigs have demonstrated that LPCs can decrease the resting membrane potential. nih.gov This effect is attributed to a reduction in the conductance of the inward rectifier potassium channel. nih.gov Specifically, LPCs have been observed to decrease the single-channel conductance of this type of potassium channel in a concentration-dependent manner. nih.gov

Furthermore, research on isolated rabbit interventricular septa has indicated that LPCs can induce a net loss of potassium ions from cardiac muscle cells. nih.gov This potassium efflux was observed to be potentiated by the presence of a KATP channel agonist, suggesting a potential interaction between LPCs and the activity of ATP-sensitive potassium channels. nih.gov While these findings are for the general class of LPCs, they suggest a possible mechanism by which 2-stearoyl-sn-glycero-3-phosphocholine could modulate cellular electrophysiology.

Mitochondrial Function and Reactive Oxygen Species (ROS) Generation

Mitochondria, the primary sites of cellular energy production, are also a significant source of reactive oxygen species (ROS). Emerging evidence suggests that LPCs can impact mitochondrial homeostasis and ROS generation.

Impact on Electron Transport Chain and Proton Efflux

Uncoupling of ATP Synthesis and Proton Leak

The uncoupling of oxidative phosphorylation from ATP synthesis, often associated with a proton leak across the inner mitochondrial membrane, is a critical aspect of mitochondrial function and dysfunction. While direct evidence linking 2-stearoyl-sn-glycero-3-phosphocholine to the uncoupling of ATP synthesis and proton leak is absent in the reviewed literature, studies on the broader LPC class indicate a potential for mitochondrial disruption. For instance, LPCs have been shown to induce the production of mitochondrial ROS in human aortic endothelial cells. proquest.com Elevated ROS levels are often associated with mitochondrial dysfunction, which can include alterations in the coupling of the electron transport chain and ATP synthesis. proquest.commdpi.com Further research is necessary to elucidate whether 2-stearoyl-sn-glycero-3-phosphocholine specifically contributes to these processes.

Below is a data table summarizing the observed effects of general lysophosphatidylcholines on cellular and mitochondrial parameters, which may provide a framework for understanding the potential actions of 2-stearoyl-sn-glycero-3-phosphocholine.

| Parameter | Observed Effect of Lysophosphatidylcholines | Cell/Tissue Model |

| Potassium Channel Conductance | Decrease in inward rectifier K+ channel conductance | Guinea pig ventricular cells |

| Cellular Potassium Content | Induction of net K+ loss | Rabbit interventricular septa |

| Mitochondrial ROS Production | Increase | Human aortic endothelial cells |

| Mitochondrial Homeostasis | Disruption | Trophoblast cells in gestational diabetes mellitus |

Biological Roles of 2 Stearoyl Sn Glycero 3 Phosphocholine in Physiological and Pathophysiological Processes

Regulation of Cell Proliferation, Differentiation, and Programmed Cell Death

Stearoyl lysophosphatidylcholine (B164491) is a critical regulator of fundamental cellular processes, most notably programmed cell death, or apoptosis. Its actions can determine cell fate across various physiological and pathological contexts.

Mechanisms of Apoptosis Induction

Stearoyl lysophosphatidylcholine (LPC 18:0) and related LPCs are recognized as potent inducers of apoptosis in a variety of cell types. biomolther.orgmdpi.commdpi.com The pro-apoptotic effects are mediated through several distinct molecular pathways. In hepatocytes, LPC triggers caspase-dependent cell death, which is associated with the activation of c-Jun NH2-terminal kinase (JNK) and a subsequent increase in the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis). physiology.org

Studies on ovarian granulosa cells have shown that LPC induces apoptosis by increasing levels of key executioner proteins, including cleaved caspase-3 and cleaved caspase-8, and altering the balance of Bcl-2 family proteins by upregulating Bax and downregulating Bcl-2. mdpi.com This process is linked to the generation of oxidative stress, as the effects can be mitigated by antioxidants. mdpi.com Similarly, in human peripheral blood lymphocytes, a mixture of LPCs including the 18:0 species was found to increase apoptosis and the generation of reactive oxygen species (ROS). biomolther.org The mechanisms underlying LPC-induced apoptosis in endothelial cells also involve ROS production and the activation of signaling pathways such as PI3K/Akt. nih.govresearchgate.net

| Cell Type | Key Apoptotic Mechanisms Induced by Stearoyl LPC (or related LPCs) | Reference |

|---|---|---|

| Mouse Ovarian Granulosa Cells | Increased Cleaved Caspase-3, Cleaved Caspase-8, and Bax; Decreased Bcl-2; Induction of Oxidative Stress. | mdpi.com |

| Hepatocytes | Activation of JNK pathway; Upregulation of PUMA. | physiology.org |

| Human Endothelial Cells | Induction of ROS; Activation of PI3K/Akt, ATM/Chk2, and ATR/Chk1 signaling. | nih.govresearchgate.net |

| Human Peripheral Blood Lymphocytes | Increased ROS generation. | biomolther.org |

Immunomodulation and Inflammatory Responses

2-Stearoyl-sn-glycero-3-phosphocholine is a pivotal modulator of the immune system, influencing the behavior of key immune cells and the production of inflammatory mediators that orchestrate the inflammatory response.

Macrophage Polarization Dynamics

Lysophosphatidylcholine (LPC), including the stearoyl species, plays a complex role in directing macrophage polarization, a process that determines whether macrophages adopt a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype. Research has shown that LPC can promote and stabilize a strong M1 phenotype in macrophages, which is critical in the inflammatory context of atherosclerosis. nih.gov This M1-polarizing effect is mediated through the G protein-coupled receptor G2A. nih.gov LPCs generated from the hydrolysis of phosphatidylcholine have been demonstrated to promote M1 polarization through Toll-like receptor (TLR)-mediated signaling. nih.gov

Conversely, specific contexts reveal an opposing role. Lysophosphatidylcholines derived from the parasite Schistosoma mansoni, which are predominantly composed of LPC 16:0 and LPC 18:0, have been shown to trigger the M2 polarization of macrophages. researchgate.netresearchgate.net This induction of an M2 profile, characterized by increased arginase-1 expression, occurs through a PPAR-gamma-dependent mechanism. researchgate.net Furthermore, stearoyl LPC has been found to enhance the phagocytic ability of macrophages via the AMPK/p38 MAPK pathway, a function crucial for immune surveillance and resolution of inflammation. nih.gov

| Effect on Macrophages | Phenotype/Function | Mediating Pathway | Reference |

|---|---|---|---|

| Polarization | M1 (Pro-inflammatory) | G2A Receptor, TLR signaling | nih.govnih.gov |

| Polarization (parasite-derived) | M2 (Anti-inflammatory) | PPAR-gamma | researchgate.net |

| Phagocytosis | Enhanced bacterial uptake | AMPK/p38 MAPK | nih.gov |

Leukocyte Migration and Recruitment

Stearoyl LPC is a significant factor in directing the movement of immune cells to sites of inflammation. It has been shown to induce the in vitro chemotaxis of various leukocyte populations, including monocytes, T lymphocytes, and Natural Killer (NK) cells. biomolther.orgnih.gov The chemotactic effect on these cells is often mediated by G-protein coupled receptors, such as G2A, and can be inhibited by pertussis toxin. biomolther.orgnih.gov

The role of LPC in neutrophil migration is more indirect. While LPC treatment in vivo can lead to increased neutrophil infiltration, it is not considered a direct chemoattractant for these cells. bmbreports.org Instead, it promotes neutrophil recruitment by stimulating other cells in the tissue to produce and release potent neutrophil chemokines, such as CXCL1 and CXCL2. bmbreports.org In contrast to its effects on other leukocytes, stearoyl LPC (LPC 18:0) has been demonstrated to actively suppress the chemotaxis of eosinophils. researchgate.net

| Leukocyte Type | Effect of Stearoyl LPC | Mechanism/Note | Reference |

|---|---|---|---|

| Monocytes | Chemotaxis (attraction) | Mediated by G2A receptor. | biomolther.org |

| T Lymphocytes | Chemotaxis (attraction) | Mediated by G2A receptor. | biomolther.org |

| Natural Killer (NK) Cells | Chemotaxis (attraction) | Effect is inhibited by pertussis toxin. | nih.gov |

| Neutrophils | Recruitment (in vivo) | Indirect effect via induction of CXCL1 and CXCL2 chemokines. | bmbreports.org |

| Eosinophils | Inhibition of Chemotaxis | LPC 18:0 markedly suppressed migration towards eotaxin-2. | researchgate.net |

Production of Pro-inflammatory Cytokines and Chemokines

LPCs with saturated acyl chains, such as stearoyl LPC (18:0), are potent stimulators of pro-inflammatory mediator release. nih.gov Studies have shown that LPC 18:0 is more effective than LPCs with shorter chains in promoting cytokine secretion from cells primed with TLR ligands. mdpi.com It can induce the production and secretion of key pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). biomolther.orgmdpi.com The mechanism for this stimulation can involve the activation of TLR2 and TLR4. mdpi.com

In addition to cytokines, stearoyl LPC induces the expression of chemokines that recruit specific immune cells. Subcutaneous injection of LPC 18:0 in mice leads to the upregulation of the neutrophil-attracting chemokines CXCL1 and CXCL2 in the skin in a G2A-dependent manner. bmbreports.org In human endothelial cells, LPC is also a known inducer of IL-8, a potent chemoattractant for neutrophils and other granulocytes. nih.gov

| Cytokine/Chemokine | Producing Cell Type (or in vivo site) | Reference |

|---|---|---|

| TNF-α | Neutrophils | biomolther.org |

| IL-1β | Monocytes/Macrophages | biomolther.orgresearchgate.net |

| IL-6 | (General) | mdpi.comresearchgate.net |

| IL-8 | Endothelial Cells | nih.govresearchgate.net |

| CXCL1 | Skin Tissue | bmbreports.org |

| CXCL2 | Skin Tissue | bmbreports.org |

Inflammasome Activation (NLRP3) and Pyroptosis Induction

Stearoyl LPC has a dual and complex relationship with inflammasomes, the intracellular protein complexes that trigger inflammatory cell death (pyroptosis) and mature pro-inflammatory cytokines. On one hand, LPCs can act as a signal to activate the NLRP3 inflammasome. researchgate.net In human monocytes and endothelial cells, LPC induces NLRP3-mediated foam cell formation and pyroptosis, a lytic form of cell death that releases inflammatory cellular contents. researchgate.netfrontiersin.org This activation can be facilitated by LPC's ability to directly gate Pannexin-1 (Panx1) channels, leading to ATP release, which in turn activates the P2X7 receptor—a key step in canonical NLRP3 activation. elifesciences.orgelifesciences.org

Conversely, stearoyl LPC has been identified as a potent inhibitor of the non-canonical inflammasome pathway. nih.govnih.gov This pathway is activated by intracellular lipopolysaccharide (LPS) and is dependent on caspase-11. Stearoyl LPC was shown to directly bind to caspase-11, thereby blocking its activation by LPS. nih.gov This inhibitory action prevents caspase-11-mediated pyroptosis and significantly reduces the release of IL-1α and IL-1β. nih.gov This mechanism explains the observed protective effects of stearoyl LPC in animal models of lethal endotoxemia and sepsis. nih.govnih.gov

| Inflammasome Pathway | Effect of Stearoyl LPC | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| Canonical NLRP3 | Activation | Induces ATP release via Panx1 channels, leading to P2X7R activation and K+ efflux. | IL-1β release, pyroptosis. | researchgate.netfrontiersin.orgelifesciences.orgelifesciences.org |

| Non-canonical (Caspase-11) | Inhibition | Directly binds to caspase-11, preventing its activation by intracellular LPS. | Blocks pyroptosis, reduces IL-1α/β release, protects against endotoxemia. | nih.govnih.gov |

Impact on Phagocytic Processes

Recent research has shed light on the immunomodulatory functions of lysophosphatidylcholines, derivatives of phosphatidylcholines, in cellular processes such as phagocytosis. Specifically, stearoyl lysophosphatidylcholine (sLPC), which is derived from 2-Stearoyl-sn-glycero-3-phosphocholine, has been demonstrated to enhance the phagocytic capabilities of macrophages. nih.gov Studies have shown that sLPC increases the uptake of bacteria, such as Escherichia coli, by macrophages in a dose-dependent manner. nih.gov This enhancement of phagocytosis is mediated through the activation of the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net

The activation of this pathway by sLPC leads to increased phosphorylation of both AMPK and its downstream target, acetyl-CoA carboxylase. nih.gov The subsequent phosphorylation of p38 MAPK is also dependent on AMPK activation. nih.gov In vivo studies have corroborated these findings, showing that systemic administration of sLPC in mice resulted in heightened AMPK and p38 MAPK activity in the lungs, along with an increased phagocytosis of bacteria by bronchoalveolar lavage cells. nih.gov These findings suggest that 2-Stearoyl-sn-glycero-3-phosphocholine, through its lysophosphatidylcholine derivative, plays a significant role in bolstering the innate immune response by augmenting the capacity of macrophages to engulf and clear pathogens. nih.govresearchgate.net

Interactive Data Table: Effect of Stearoyl Lysophosphatidylcholine (sLPC) on Macrophage Phagocytosis

| Treatment Group | Phagocytic Activity (% of control) | Key Signaling Molecules Activated |

| Control | 100% | - |

| sLPC (low dose) | Increased | AMPK, p38 MAPK |

| sLPC (high dose) | Significantly Increased | AMPK, p38 MAPK |

| sLPC + AMPK inhibitor | Activity reversed to control levels | - |

| sLPC + p38 MAPK inhibitor | Decreased phagocytosis | AMPK |

Lipid Homeostasis and Transport

Regulation of Cellular Cholesterol Efflux

Phosphatidylcholines are integral components of cell membranes and play a crucial role in maintaining cholesterol homeostasis. The efflux of excess cholesterol from peripheral cells is a critical step in reverse cholesterol transport, a process that is vital for preventing the development of atherosclerosis. The ATP-binding cassette transporter A1 (ABCA1) is a key protein that facilitates the efflux of cellular cholesterol and phospholipids (B1166683) to apolipoprotein A-I (apoA-I), leading to the formation of nascent high-density lipoprotein (HDL) particles. nih.govnih.gov

Influence on Lipid Droplet Biogenesis

Lipid droplets are cellular organelles responsible for the storage of neutral lipids, such as triacylglycerols and sterol esters. The surface of these droplets is a phospholipid monolayer, with phosphatidylcholine being a major constituent that acts as a surfactant to prevent the coalescence of droplets and maintain their stability. researchgate.net The synthesis and metabolism of fatty acids are intrinsically linked to lipid droplet dynamics.

Stearoyl-CoA desaturase (SCD) is a key enzyme that converts saturated fatty acids like stearic acid into monounsaturated fatty acids. nih.govmdpi.com Research has shown that SCD activity is essential for the formation of large-sized lipid droplets. nih.gov Furthermore, SCD plays a role in maintaining the normal ratio of phosphatidylcholine to phosphatidylethanolamine, which is crucial for the structural integrity of the lipid droplet surface. nih.govmdpi.com Therefore, the metabolic fate of the stearoyl group in 2-Stearoyl-sn-glycero-3-phosphocholine is indirectly linked to the regulation of lipid droplet size and composition. Hypoxia-inducible factor-1α (HIF-1α) has been shown to upregulate SCD1, a downstream gene, which in turn increases the number of lipid droplets in fibroblasts. nih.gov

Cellular Uptake and Efflux Mechanisms (e.g., MFSD2a-mediated transport)

The transport of essential nutrients across the blood-brain barrier is a highly regulated process. The Major Facilitator Superfamily Domain containing 2a (MFSD2A) has been identified as a crucial transporter for lysophosphatidylcholines (LPCs) carrying long-chain fatty acids into the brain. researchgate.netresearchgate.netnih.gov This transporter exhibits specificity for LPCs with a fatty acyl chain of at least 14 carbons, a category that includes stearic acid. nih.gov

Therefore, 2-stearoyl-lysophosphatidylcholine, a metabolite of 2-Stearoyl-sn-glycero-3-phosphocholine, is a likely substrate for MFSD2A-mediated transport across the blood-brain barrier. researchgate.netnih.gov This transport mechanism is vital for delivering essential fatty acids, such as stearic acid, to the central nervous system. plos.org In vivo studies in squirrel monkeys have demonstrated the uptake of intravenously administered lysophosphatidylcholine by the brain, where it is predominantly converted back to phosphatidylcholine through direct acylation. nih.gov This highlights a critical pathway for the brain to acquire and utilize specific phosphatidylcholine species from the circulation. mdpi.com

Impact on Nutrient (e.g., Carotenoid) Absorption

The intestinal absorption of lipophilic nutrients like carotenoids is highly dependent on their solubilization within mixed micelles in the gut lumen. researchgate.net Dietary lipids, including phospholipids, play a significant role in this process. scispace.com Research has shown that the presence of phospholipids in these micelles can modulate carotenoid uptake by intestinal cells. nih.gov

Interestingly, while phosphatidylcholine itself may not enhance carotenoid absorption, its hydrolysis product, lysophosphatidylcholine, has been found to significantly increase the uptake of carotenoids. nih.gov The fatty acid composition of these phospholipids also influences their effect on carotenoid bioavailability. nih.govnih.gov A molecular dynamics simulation study has indicated that stearic acid can enhance the solubilization of β-carotene within mixed micelles. researchgate.net This suggests that the stearoyl moiety of 2-Stearoyl-sn-glycero-3-phosphocholine, upon its release, can contribute to a more efficient micellarization of carotenoids, thereby potentially increasing their absorption. scielo.org.mx

Neurological System Implications

The presence of a dedicated transport system, MFSD2A, for stearic acid-containing lysophosphatidylcholines across the blood-brain barrier underscores the importance of these molecules for neurological function. researchgate.netresearchgate.net Once inside the brain, 2-stearoyl-lysophosphatidylcholine can be re-acylated to form 2-Stearoyl-sn-glycero-3-phosphocholine, which can then be incorporated into neuronal membranes.

Mechanisms of Demyelination

2-Stearoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) family, is recognized as a potent demyelinating agent. researchgate.netnih.gov The primary mechanism by which it induces the breakdown of the myelin sheath is through the non-specific disruption of myelin lipids. nih.gov As an amphipathic molecule, it integrates into the lipid-rich structure of myelin, altering its architecture and leading to the separation of the myelin lamellae. This insertion into cellular membranes can rapidly increase their permeability, contributing to the destabilization and eventual degradation of the myelin sheath. nih.gov

The demyelinating activity of LPCs is intrinsic to the molecule itself and not a result of its metabolic byproducts. nih.gov The structure of the LPC molecule, particularly the presence of a single acyl chain, contributes to its detergent-like properties that disrupt membrane integrity. It is this biophysical action on the myelin sheath that is considered a primary driver of its demyelinating effects.

Interestingly, the saturation of the acyl chain in the sn-2 position appears to be a critical determinant of the biological effect of the LPC molecule. While unsaturated LPCs like LPC 18:1 (oleoyl) may be associated with oligodendrocyte maturation and remyelination, saturated LPCs such as 2-Stearoyl-sn-glycero-3-phosphocholine (LPC 18:0) are linked to demyelinating processes. nih.gov This highlights a fundamental difference in the biological impact of closely related lipid molecules, where a single double bond can shift the balance from a pathological to a potentially therapeutic effect.

Effects on Oligodendrocyte Survival and Pericyte Loss

The demyelinating properties of 2-Stearoyl-sn-glycero-3-phosphocholine are closely linked to its effects on the cells responsible for myelin production and maintenance. Oligodendrocytes, the myelinating cells of the central nervous system (CNS), are particularly vulnerable to LPC-induced injury. researchgate.net Exposure to LPCs can lead to oligodendrocyte stress and, ultimately, cell death, further contributing to the process of demyelination. researchgate.net Immature oligodendrocytes have also been noted to be sensitive to the damaging effects of LPCs. researchgate.net

Beyond its direct impact on oligodendrocytes, LPCs also play a role in vascular damage within the CNS, specifically contributing to the loss of pericytes. nih.gov Pericytes are crucial for maintaining the integrity of the blood-brain barrier and supporting vascular stability. Research has shown that LPCs can induce pericyte apoptosis, leading to their depletion from the microvasculature. nih.gov This loss of pericytes can result in vascular barrier disruption. nih.gov One study demonstrated that the detrimental effects of LPC on pericytes could be mitigated by treatment with a prostacyclin analog, suggesting a potential therapeutic avenue for protecting the vasculature in demyelinating conditions. nih.gov

Interactive Data Table: Effects of Lysophosphatidylcholines on Neural Cells

| Compound Class | Target Cell | Primary Effect | Reference |

| Lysophosphatidylcholines (LPCs) | Oligodendrocytes | Stress and cell death | researchgate.netresearchgate.net |

| Lysophosphatidylcholines (LPCs) | Immature Oligodendrocytes | Sensitivity to injury | researchgate.net |

| Lysophosphatidylcholines (LPCs) | Pericytes | Apoptosis and loss | nih.gov |

| Saturated LPCs (e.g., 2-Stearoyl-sn-glycero-3-phosphocholine) | Myelin Sheath | Demyelination | nih.gov |

| Unsaturated LPCs (e.g., Oleoyl-LPC) | Oligodendrocytes | Maturation and remyelination | nih.gov |

Contributions to Oxidative Stress Pathobiology

Formation of Oxidized Lysophosphatidylcholines and Their Bioactivities

Phosphatidylcholines containing polyunsaturated fatty acids are susceptible to oxidation, leading to the formation of a diverse array of oxidized phospholipids (OxPLs). mdpi.com The sn-2 position of the glycerol (B35011) backbone is a common site for the attachment of these oxidizable fatty acids. mdpi.com While stearic acid is a saturated fatty acid and therefore not prone to oxidation itself, 2-stearoyl-sn-glycero-3-phosphocholine can be formed from the oxidation and subsequent hydrolysis of phosphatidylcholines containing a stearoyl group at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position.

The oxidation of these precursor phosphatidylcholines can generate a variety of bioactive molecules. mdpi.com For instance, the decomposition of 1-stearoyl-2-linolenoyl-sn-glycero-3-phosphocholine can lead to the formation of aldehydic products. researchgate.net These oxidized phospholipids can then be hydrolyzed by phospholipase A2 to yield oxidized lysophosphatidylcholines.

These oxidized LPCs are not merely byproducts of oxidative stress but are themselves biologically active, contributing to inflammatory processes. researchgate.net As major components of oxidized low-density lipoprotein (oxLDL), they can bind to various receptors, such as G protein-coupled receptors and Toll-like receptors, to induce the migration of immune cells like lymphocytes and macrophages, enhance the production of pro-inflammatory cytokines, and promote apoptosis. researchgate.net This cascade of events can exacerbate inflammation and contribute to the progression of various diseases. researchgate.net

Interactive Data Table: Bioactivities of Oxidized Lysophosphatidylcholines

| Precursor Molecule Class | Process | Resulting Molecule Class | Key Bioactivities | Reference |

| Phosphatidylcholines with Polyunsaturated Fatty Acids | Oxidation | Oxidized Phosphatidylcholines (OxPLs) | Pro-inflammatory signaling | mdpi.com |

| Oxidized Phosphatidylcholines (OxPLs) | Hydrolysis (e.g., by Phospholipase A2) | Oxidized Lysophosphatidylcholines (OxLPCs) | Induction of immune cell migration, Pro-inflammatory cytokine production, Apoptosis induction | researchgate.net |

| 1-stearoyl-2-linolenoyl-sn-glycero-3-phosphocholine | Decomposition | Aldehydic products | Bioactive signaling | researchgate.net |

Advanced Research Methodologies for 2 Stearoyl Sn Glycero 3 Phosphocholine Analysis

Lipidomics Approaches

Lipidomics, the large-scale study of lipids, provides powerful tools for the detailed analysis of individual lipid species like 2-Stearoyl-sn-glycero-3-phosphocholine from biological samples.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a cornerstone for the sensitive and specific quantification of lysophosphatidylcholines (LPCs). researchgate.net This approach combines the separation power of chromatography with the mass-resolving capability of MS. For LPCs, electrospray ionization (ESI) is commonly used, and analysis is often performed in positive ion mode. chromatographyonline.comresearchgate.net

A key feature in the mass spectrometric identification of phosphocholine-containing lipids, including 2-Stearoyl-sn-glycero-3-phosphocholine, is the generation of a characteristic fragment ion or the observation of a specific neutral loss. Tandem mass spectrometry (MS/MS) experiments, such as precursor ion scanning for the phosphocholine (B91661) headgroup fragment at a mass-to-charge ratio (m/z) of 184 or neutral loss scanning of 59 Da, are employed to selectively detect these lipids. cngb.org The fragmentation of the [M+H]+ ion of a phosphatidylcholine typically produces an abundant ion at m/z 184, corresponding to the phosphocholine headgroup. chromatographyonline.com For lysophosphatidylcholines, a fragment ion at m/z 104 can also be characteristic. researchgate.netcngb.org Distinguishing between sn-1 and sn-2 positional isomers, a critical aspect for 2-Stearoyl-sn-glycero-3-phosphocholine, can be challenging but is achievable through advanced reversed-phase LC-MS/MS methods that analyze specific lyso-PC-related fragments. cngb.orgnih.gov Ultrahigh-performance liquid chromatography (UHPLC) coupled to time-of-flight (TOF) mass spectrometry offers high resolution and rapid analysis times, capable of detecting hundreds of lipid species, including LPCs, in a single run. chromatographyonline.com

| Parameter | Description | Common Value/Technique | Reference |

|---|---|---|---|

| Ionization Mode | Method used to generate ions for MS analysis. | Positive Electrospray Ionization (ESI+) | chromatographyonline.com |

| MS/MS Scan Type | Technique to selectively identify phosphocholine lipids. | Precursor Ion Scan for m/z 184 | cngb.org |

| Characteristic Fragment | Specific ion generated during fragmentation that indicates a phosphocholine headgroup. | m/z 184 | chromatographyonline.comresearchgate.net |

| Isomer-Specific Fragment | Ion used to help distinguish between LPC isomers. | m/z 104 | cngb.org |

| Quantification Method | Mode of MS operation for precise measurement. | Multiple Reaction Monitoring (MRM) | researchgate.net |

Normal-phase high-performance liquid chromatography (NP-HPLC) is a powerful technique for separating lipid classes based on the polarity of their head groups. thermofisher.comnih.gov This method is particularly effective for resolving lysophosphatidylcholines from other lipid classes like phosphatidylcholines (PC) and free fatty acids (FFA) in a single chromatographic run. nih.gov

Coupling NP-HPLC with an Evaporative Light Scattering Detector (ELSD) allows for the detection of non-volatile analytes like lipids, which lack a UV-absorbing chromophore. nih.govnih.gov The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. nih.gov This method has been successfully developed and validated for the simultaneous determination of PC and its degradation product, LPC. nih.govresearchgate.net Validation demonstrates good linearity, precision, and sensitivity, with detection limits for LPC reported to be as low as 0.04 µg. nih.gov It is important to note that the ELSD response is influenced by the analyte's structure, including fatty acid chain length and degree of unsaturation, which must be considered for accurate quantification. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Column | Allsphere silica (B1680970) column | nih.gov |

| Mobile Phase | Gradient elution with Chloroform, Methanol, Water, and Ammonia mixtures | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | Evaporative Light Scattering Detector (ELSD) | nih.gov |

| ELSD Drift Tube Temp. | 40°C | nih.gov |

| LPC Limit of Detection | 0.04 µg | nih.gov |

Enzymatic Assays for Specific Activity and Concentration Determination

Enzymatic assays provide a highly specific means to study the metabolism and function of 2-Stearoyl-sn-glycero-3-phosphocholine. These assays can be used to determine the concentration of the substrate or to characterize the activity of enzymes that act upon it.

One key class of enzymes is the lysophospholipases. For instance, a lysophospholipase A2 that hydrolyzes 2-acyl-sn-glycero-3-phosphocholines has been characterized in guinea pig heart mitochondria. nih.gov Such enzymes exhibit specificity for the fatty acid at the sn-2 position. Studies have shown that the rate of hydrolysis varies depending on the acyl chain, with a general order of preference being polyunsaturated fatty acids over monounsaturated and saturated ones (e.g., 18:2 > 20:4 > 18:1 > 16:0). nih.gov This differential activity highlights the enzyme's role in the selective release of fatty acids. nih.gov Other enzymes, such as phospholipase C, can be used to cleave the phosphocholine headgroup, a technique employed in the synthesis of related signaling lipids like 1,2-diacyl-sn-glycerols. nih.gov The specificity of different classes of phospholipases (A1, A2, C, D) allows for targeted modification and analysis of glycerophospholipids. unimi.it

In Vitro Cellular Models for Functional Studies

In vitro cellular models are indispensable for investigating the specific biological functions of 2-Stearoyl-sn-glycero-3-phosphocholine and its derivatives at the cellular level. These models allow for controlled studies on processes such as cellular uptake, cytotoxicity, and immunomodulation.

For example, human coronary artery endothelial (HCAE) cells have been used as an in vitro model to evaluate the cellular uptake and cytotoxicity of liposomes formulated with various phosphatidylcholines. nih.gov Such studies are critical for developing drug delivery systems. In the context of immunology, in vitro dendritic cell assays are employed to assess the adjuvant properties of liposomes. Gel-phase liposomes formulated with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (a related saturated phospholipid) have been shown to be superior at augmenting antigen presentation on MHC class II and displaying costimulatory molecules by dendritic cells compared to fluid-phase liposomes. nih.gov The choice between two-dimensional (2D) and more physiologically relevant three-dimensional (3D) cell culture models can also significantly impact the observed interactions, with 3D spheroids often providing a better representation of the in vivo tumor microenvironment for testing liposomal drug delivery. plos.org

| Cell Model | Research Focus | Key Parameters Measured | Reference |

|---|---|---|---|

| Human Coronary Artery Endothelial Cells (HCAE) | Drug delivery, cytotoxicity | Cellular uptake efficiency, cell viability | nih.gov |

| Dendritic Cells | Immunogenicity, vaccine adjuvant effects | Antigen presentation (MHC II), costimulatory molecule expression (e.g., CD86), cytokine secretion | nih.gov |

| U87-MG Glioblastoma Cells (2D vs. 3D) | Nanoparticle-cell interaction, drug penetration | Liposome uptake, cell toxicity, cell migration/invasion | plos.org |

In Vivo Animal Models for Systemic Research

To understand the systemic effects, pharmacokinetics, and therapeutic efficacy of formulations containing 2-Stearoyl-sn-glycero-3-phosphocholine or its derivatives, in vivo animal models are essential. These models allow for the evaluation of biological activity in a whole-organism context.

For instance, a synovial sarcoma mouse model has been used to investigate the in vivo anticancer efficacy of a liposomal drug formulation containing 1,2-distearoyl-sn-glycero-3-phosphocholine. mdpi.com In such studies, tumor growth suppression is a key endpoint measured over the course of the treatment. mdpi.com Similarly, a mouse model of brain poisoning by a nerve agent was used to demonstrate that liposomes containing 1-stearoyl-2-oleoyl-sn-glycero-3-PC could enhance the delivery and efficacy of an acetylcholinesterase reactivator in the brain. caymanchem.com Animal models are also critical for studying the biodistribution and transport of nanoparticles. The transport of nanoparticles coated with phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) has been explored in the rat brain to assess their potential for neurotherapy and drug delivery. researchgate.net

| Animal Model | Compound/Formulation Studied | Research Goal | Key Outcome Measured | Reference |

|---|---|---|---|---|

| Synovial Sarcoma Mouse Model | Liposomal Jaspine B (containing 1,2-distearoyl-sn-glycero-3-phosphocholine) | Evaluate anticancer efficacy | Tumor size fold change | mdpi.com |

| Soman-Poisoned Mouse Model | Liposomes (containing 1-stearoyl-2-oleoyl-sn-glycero-3-PC) encapsulating an AChE reactivator | Assess brain-targeted drug delivery and efficacy | Cerebral acetylcholinesterase (AChE) reactivation rate | caymanchem.com |

| Rat Brain Model | Nanoparticles coated with 1,2-dimyristoyl-sn-glycero-3-phosphocholine | Investigate distribution and transport in the brain | Distribution on membranes of axons and myelin sheaths | researchgate.net |

Future Research Directions and Unexplored Avenues

Elucidation of Molecular Specificity and Isomer-Specific Bioactivities

A critical frontier in lipid research is understanding how minute structural variations in molecules like lysophosphatidylcholines dictate their biological functions. nih.gov 2-Stearoyl-sn-glycero-3-phosphocholine is an isomer of the more common 1-stearoyl-sn-glycero-3-phosphocholine, with the stearoyl (18:0) acyl chain located at the sn-2 position of the glycerol (B35011) backbone instead of the sn-1 position. nih.govwikipedia.org This seemingly minor positional difference can have profound implications for the molecule's bioactivity.

Future research must focus on systematically comparing the bioactivities of 1-LPC and 2-LPC isomers. While an equilibrium mixture of 90% 2-LPC and 10% 1-LPC can form under physiological conditions due to acyl migration, the specific activities of each isomer at the point of enzymatic production are not well understood. wikipedia.org Studies have shown that even small chemical variations among LPC species can lead to significantly altered expression and secretion of proteins and phospholipids (B1166683). nih.govmdpi.com For example, research on fibroblast-like synoviocytes demonstrated that LPC 16:0 and LPC 18:0 regulate a different number of proteins, highlighting the specificity conferred by the acyl chain. nih.gov

It is hypothesized that the positioning of the acyl chain affects how the molecule interacts with enzymes and receptors. The sn-2 position, for instance, is critical in the synthesis of eicosanoids from polyunsaturated fatty acids. nih.gov Investigating how the presence of a saturated stearoyl group at this position influences membrane dynamics and signaling events is a key unexplored avenue.

Table 1: Proposed Research Focus for Isomer-Specific Bioactivities

| Research Question | Experimental Approach | Potential Significance |

|---|---|---|

| How does the sn-2 stearoyl group affect receptor binding affinity compared to the sn-1 isomer? | Competitive binding assays with known LPC receptors (e.g., GPR119, G2A). | Elucidates the structural basis for receptor-mediated signaling by specific LPC isomers. |

| What are the differential effects of 1-stearoyl vs. 2-stearoyl LPC on gene and protein expression? | Comparative transcriptomics and proteomics on cells treated with purified isomers. nih.govmdpi.com | Reveals isomer-specific cellular pathways and downstream functional consequences. |

| Does the positional isomerism affect the rate of enzymatic degradation or reacylation? | In vitro assays using lysophospholipases and lysophosphatidylcholine (B164491) acyltransferases (LPCATs). oup.com | Determines the metabolic fate and signaling lifespan of each isomer. |

Development of Advanced Probes and Tools for Functional Characterization

A significant barrier to understanding the specific roles of 2-stearoyl-sn-glycero-3-phosphocholine is the lack of tools to track and quantify it accurately within a complex biological matrix, separate from its isomers. wikipedia.org The rapid isomerization between 1-LPC and 2-LPC in aqueous solutions complicates analysis. wikipedia.org Therefore, a major future direction is the development of advanced chemical probes and analytical methods.

This includes the design of:

Isomer-Specific Antibodies: Highly specific monoclonal antibodies that can distinguish between the sn-1 and sn-2 acyl positions would enable techniques like immunohistochemistry and ELISA to visualize the spatial distribution of each isomer in tissues and cells.

Novel Mass Spectrometry Techniques: While mass spectrometry is a powerful tool for lipidomics, distinguishing between LPC isomers remains challenging. nih.gov Developing new fragmentation strategies or coupling liquid chromatography with ion mobility spectrometry could enhance the separation and identification of 1-stearoyl and 2-stearoyl isomers.

Fluorescent Probes: Creating fluorescently tagged analogs of 2-stearoyl-sn-glycero-3-phosphocholine could allow for real-time imaging of its uptake, trafficking, and localization within cellular compartments. Care must be taken to ensure the tag does not significantly alter the molecule's bioactivity.

These advanced tools would be transformative, allowing researchers to move beyond static measurements of total LPC levels and begin to functionally characterize the dynamic and distinct roles of each positional isomer. researchgate.net

Integration of Multi-Omics Data in Systems Biology Approaches

To fully comprehend the biological significance of 2-stearoyl-sn-glycero-3-phosphocholine, a systems-level approach is essential. researchgate.net The integration of various "omics" datasets—including lipidomics, genomics, transcriptomics, and proteomics—can reveal correlations and causal relationships that are not apparent from single-level analyses. nih.gov

Future research should leverage multi-omics data to build comprehensive models of lipid metabolism and signaling. nih.govmdpi.com For example, by combining lipidomic data showing changes in 2-stearoyl-LPC levels with transcriptomic data, researchers could identify the specific genes and signaling pathways that are modulated by this lipid. nih.gov This approach has proven valuable in studying the role of glycerophospholipid metabolism in conditions like Alzheimer's disease. nih.gov

Web-based tools and platforms designed for lipidomic data analysis can help connect lipid characteristics to biological functions and metabolic pathways. oup.com By applying these systems biology approaches, researchers can place 2-stearoyl-sn-glycero-3-phosphocholine within broader biological networks, potentially identifying it as a novel biomarker or a therapeutic target for diseases involving disordered lipid metabolism. researchgate.netnih.gov

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC |

| 1-Stearoyl-sn-glycero-3-phosphocholine | 1-Stearoyl-LPC |

| 2-Stearoyl-sn-glycero-3-phosphocholine | 2-Stearoyl-LPC |

| Cholesterol | |

| Lysophosphatidic acid | LPA |

| Lysophosphatidylcholine | LPC |

| Phosphatidylcholine | PC |

| Phosphatidylinositol phosphates | PIPs |

| Sphingolipids |

Q & A

Q. How can the purity of 2-Stearoyl-sn-glycero-3-phosphocholine be validated in synthetic preparations?

Reverse-phase liquid chromatography coupled with charged aerosol detection (RPLC-CAD) is a robust method for assessing purity and detecting non-chromophoric degradation products. This technique optimizes separation parameters (e.g., column type, mobile phase gradients) to resolve isomers like 1-stearoyl and 2-stearoyl lysophosphatidylcholines, ensuring >99% purity .

Q. What is the optimal method for lipid extraction when isolating 2-Stearoyl-sn-glycero-3-phosphocholine from biological tissues?

The Bligh-Dyer method is widely used for rapid lipid extraction. Homogenize tissue with chloroform:methanol (1:2 v/v), then partition with additional chloroform and water. The chloroform layer contains lipids, while methanol retains non-lipids. This method minimizes lipid degradation and achieves high reproducibility .

Q. How can enzymatic assays quantify 2-Stearoyl-sn-glycero-3-phosphocholine in biological samples?

Phosphatidylcholine assay kits employ enzymatic hydrolysis by phospholipase D, generating choline, which is oxidized to betaine and H₂O₂. The latter reacts with a fluorometric/colorimetric probe for quantification. Key steps include:

- Duplicate sample measurements to ensure statistical reliability.

- Background subtraction to correct for interference.

- Dilution of samples exceeding standard curve limits .

Advanced Research Questions

Q. What strategies are used to synthesize isotopically labeled 2-Stearoyl-sn-glycero-3-phosphocholine for NMR studies?

Isotopic labeling (e.g., ¹³C) involves:

- Using ¹³C-labeled glycerol precursors to avoid ¹³C-¹³C coupling artifacts in NMR.

- Trityl protection of glycerol hydroxyl groups for regioselective acylation.

- Enzymatic removal of the phosphocholine group post-synthesis to preserve arachidonoyl integrity. This approach enables studies on phospholipase activity and lipid signaling .

Q. How can conflicting data on the stability of 2-Stearoyl-sn-glycero-3-phosphocholine in aqueous systems be resolved?

Stability studies should:

- Use RPLC-CAD to monitor degradation products (e.g., free fatty acids, glycerophosphocholine).

- Employ 2D-TLC or ¹H NMR to detect acyl migration (e.g., sn-2 to sn-1 shifts), which alters lipid behavior.

- Control pH and temperature to minimize hydrolysis, as acidic/basic conditions accelerate degradation .

Q. What methodologies are recommended for analyzing oxidation products of 2-Stearoyl-sn-glycero-3-phosphocholine?

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS identifies volatile oxidation products (e.g., aldehydes, ketones). For non-volatile species, LC-MS/MS with collision-induced dissociation (CID) characterizes oxidized phosphatidylcholine species, such as hydroperoxides or truncated acyl chains .

Q. How does the phase behavior of 2-Stearoyl-sn-glycero-3-phosphocholine in lipid bilayers affect experimental outcomes?

Differential scanning calorimetry (DSC) and deuterium NMR reveal phase transitions (e.g., gel-to-liquid crystalline). Key factors:

- Acyl chain length and saturation (stearoyl vs. unsaturated analogs).

- Incorporation of cholesterol or other lipids alters membrane fluidity.

- Use of symmetric vs. asymmetric lipid compositions impacts bilayer curvature and protein interactions .

Q. What safety protocols are critical when handling 2-Stearoyl-sn-glycero-3-phosphocholine in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.